molecular formula C23H18N2O7S2 B5113126 N,N'-bis(2-furylmethyl)-9-oxo-9H-fluorene-2,7-disulfonamide

N,N'-bis(2-furylmethyl)-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No. B5113126
M. Wt: 498.5 g/mol
InChI Key: PLUYXJPOIOHOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-furylmethyl)-9-oxo-9H-fluorene-2,7-disulfonamide, commonly known as BF-227, is a fluorescent dye that has gained significant attention in the scientific community due to its unique properties. BF-227 is a sulfonamide derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is widely used in various scientific research applications, including bioimaging, sensing, and labeling.

Mechanism of Action

The mechanism of action of BF-227 involves the formation of an excited state upon absorption of light. This excited state then relaxes back to the ground state by emitting light, which is detected as fluorescence. The fluorescence emission of BF-227 is dependent on the local environment, such as pH and polarity.
Biochemical and Physiological Effects:
BF-227 has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with biological processes. This makes it an ideal candidate for bioimaging and sensing applications.

Advantages and Limitations for Lab Experiments

The advantages of using BF-227 in lab experiments include its high sensitivity, selectivity, and ease of use. It is also relatively inexpensive and readily available. However, BF-227 has some limitations, such as its limited photostability and sensitivity to environmental factors such as pH and temperature.

Future Directions

There are many future directions for the use of BF-227 in scientific research. One potential application is in the development of new biosensors for detecting various analytes. Another potential application is in the development of new imaging techniques for studying biological processes. Additionally, BF-227 could be used in the development of new therapeutics for treating various diseases. Overall, the unique properties of BF-227 make it a promising candidate for a wide range of scientific research applications.

Synthesis Methods

The synthesis of BF-227 involves the reaction of 9-oxo-9H-fluorene-2,7-disulfonyl chloride with 2-furylmethylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.

Scientific Research Applications

BF-227 has been extensively used in various scientific research applications due to its unique fluorescent properties. It is widely used in bioimaging, where it is used to label and track biological molecules such as proteins, DNA, and RNA. BF-227 is also used in sensing applications, where it is used to detect various analytes such as metal ions, amino acids, and neurotransmitters.

properties

IUPAC Name

2-N,7-N-bis(furan-2-ylmethyl)-9-oxofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O7S2/c26-23-21-11-17(33(27,28)24-13-15-3-1-9-31-15)5-7-19(21)20-8-6-18(12-22(20)23)34(29,30)25-14-16-4-2-10-32-16/h1-12,24-25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUYXJPOIOHOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide]

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